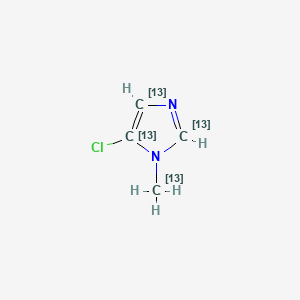
5-Chloro-1-methylimidazole-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methylimidazole-13C4 is a stable isotope-labeled compound with the molecular formula 13C4H5ClN2 and a molecular weight of 120.519 . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the 13C isotope makes it particularly useful in various scientific research applications, including tracer studies and metabolic research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylimidazole-13C4 typically involves the chlorination of 1-methylimidazole. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 5-position of the imidazole ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Chloro-1-methylimidazole-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-methylimidazole or 5-cyano-1-methylimidazole can be formed.
Oxidation Products: Imidazole N-oxides are common products of oxidation reactions.
Reduction Products: Reduced imidazole derivatives are formed, often with altered electronic properties.
科学研究应用
5-Chloro-1-methylimidazole-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
The mechanism of action of 5-Chloro-1-methylimidazole-13C4 involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and π-π interactions, influencing the stability and reactivity of the systems it is involved in . The presence of the 13C isotope allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular interactions and dynamics .
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
5-Bromo-1-methylimidazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-Iodo-1-methylimidazole: Contains an iodine atom, which can undergo different types of reactions compared to the chlorine derivative.
Uniqueness
5-Chloro-1-methylimidazole-13C4 is unique due to its stable isotope labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. The chlorine substitution at the 5-position also imparts specific reactivity, making it valuable for targeted synthetic applications .
属性
IUPAC Name |
5-chloro-1-(113C)methyl(2,4,5-13C3)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGOZPYEABERA-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13CH]=[13C]1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/new.no-structure.jpg)
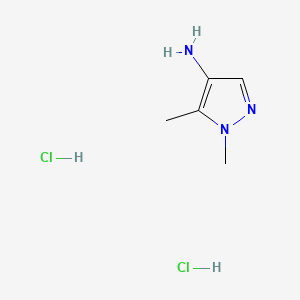
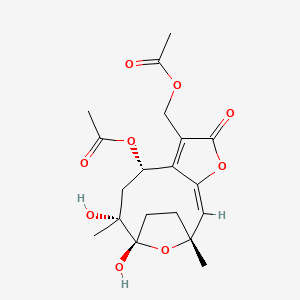
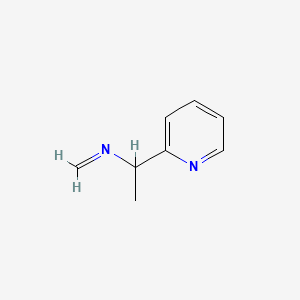

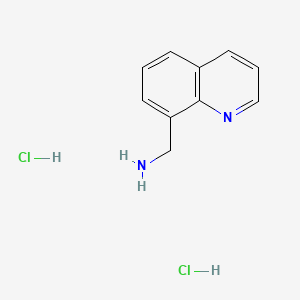
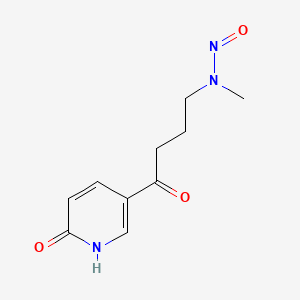
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
